molecular formula C22H21FN2O5S B2508368 N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide CAS No. 896314-93-5

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide

Cat. No. B2508368
CAS RN: 896314-93-5
M. Wt: 444.48
InChI Key: AAKFESBLAVGACT-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide, commonly known as FPEOE, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPEOE is a synthetic compound that belongs to the oxalamide family and is structurally similar to other compounds such as N-phenyl-N-(2-oxo-2-phenylethyl)oxalamide.

Scientific Research Applications

Anticancer Potential

Indole derivatives have been investigated for their antitumor effects. While specific studies on our compound are scarce, related indole analogs have shown promise. For instance, imidazole-containing compounds demonstrated antitumor activity against glioma (C6) and liver cancer (HepG2) cell lines . Further exploration is warranted to assess the anticancer potential of our compound.

Anti-HIV Activity

The anti-HIV activity of indole derivatives has been explored. Novel compounds synthesized from the indole scaffold were screened for their effects on HIV-1 and HIV-2 replication. Although our compound hasn’t been directly studied, its structural features suggest it may be worth investigating for anti-HIV properties .

Other Biological Activities

Indole derivatives are known for their diverse biological effects, including anti-inflammatory, antidiabetic, and anticholinesterase activities. While direct evidence for our compound is limited, its indole-based core hints at broader therapeutic possibilities.

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c23-17-10-8-16(9-11-17)12-13-24-21(26)22(27)25-15-20(19-7-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFESBLAVGACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide

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